Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((10-methyl-1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15,N15-dimethyl-
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Overview
Description
Antibiotic A-40926 B2 is a glycopeptide antibiotic produced by the actinomycete Nonomuraea gerenzanensis. It is structurally similar to teichoplanin and serves as the natural precursor to the semi-synthetic antibiotic dalbavancin . Glycopeptide antibiotics are crucial in treating severe infections caused by multidrug-resistant gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of Antibiotic A-40926 B2 involves the fermentation of Nonomuraea gerenzanensis in a defined minimal medium . Genetic manipulation of the dbv gene combined with classical medium optimization has been shown to improve the yield of A-40926 . The antibiotic can be isolated and purified using techniques such as centrifugation, filtration, and lyophilization .
Industrial Production Methods: Industrial production of Antibiotic A-40926 B2 typically involves large-scale fermentation processes. The optimization of fermentation conditions, including nutrient composition and environmental factors, is crucial for maximizing yield . Genetic engineering approaches are also employed to enhance the productivity of the producing strain .
Chemical Reactions Analysis
Types of Reactions: Antibiotic A-40926 B2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the antibiotic to enhance its antimicrobial activity or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of Antibiotic A-40926 B2 include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of Antibiotic A-40926 B2 include derivatives with enhanced antimicrobial activity . These derivatives are often tested for their efficacy against various bacterial strains to identify potential new antibiotics.
Scientific Research Applications
Antibiotic A-40926 B2 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying glycopeptide antibiotics and their chemical modifications . In biology, it is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cell walls . In medicine, it is a valuable tool for developing new antibiotics to combat multidrug-resistant infections . Industrially, it is produced on a large scale for use in clinical settings .
Mechanism of Action
The mechanism of action of Antibiotic A-40926 B2 involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in the bacterial cell wall . This binding inhibits the transglycosylation and transpeptidation steps of cell wall synthesis, leading to cell lysis and death . The molecular targets of Antibiotic A-40926 B2 include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .
Comparison with Similar Compounds
Antibiotic A-40926 B2 is structurally similar to other glycopeptide antibiotics such as teichoplanin and vancomycin . it is unique in its ability to serve as a precursor to dalbavancin, a second-generation glycopeptide antibiotic with improved pharmacokinetic properties . Similar compounds include:
- Teichoplanin
- Vancomycin
- Dalbavancin
Antibiotic A-40926 B2 stands out due to its structural features and its role in the development of new antibiotics to combat resistant bacterial strains .
Properties
Molecular Formula |
C84H90Cl2N8O29 |
---|---|
Molecular Weight |
1746.5 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-22-(dimethylamino)-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C84H90Cl2N8O29/c1-34(2)11-9-7-5-6-8-10-12-57(100)88-65-69(103)71(105)74(82(115)116)123-83(65)122-73-54-27-39-28-55(73)119-51-22-17-38(25-46(51)85)67(101)64-79(111)92-63(81(113)114)44-29-40(96)30-53(120-84-72(106)70(104)68(102)56(33-95)121-84)58(44)43-24-36(15-20-48(43)97)60(76(108)93-64)89-77(109)61(39)90-78(110)62-45-31-42(32-50(99)59(45)86)118-52-26-37(16-21-49(52)98)66(94(3)4)80(112)87-47(75(107)91-62)23-35-13-18-41(117-54)19-14-35/h13-22,24-32,34,47,56,60-72,74,83-84,95-99,101-106H,5-12,23,33H2,1-4H3,(H,87,112)(H,88,100)(H,89,109)(H,90,110)(H,91,107)(H,92,111)(H,93,108)(H,113,114)(H,115,116)/t47-,56-,60-,61-,62+,63+,64+,65-,66+,67-,68-,69-,70+,71+,72+,74+,83-,84+/m1/s1 |
InChI Key |
OJESFQPLDXJICV-VQIGTRRASA-N |
Isomeric SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Origin of Product |
United States |
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